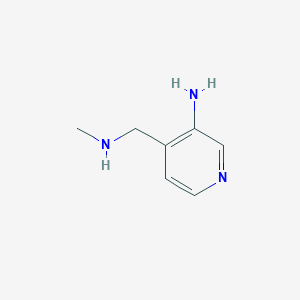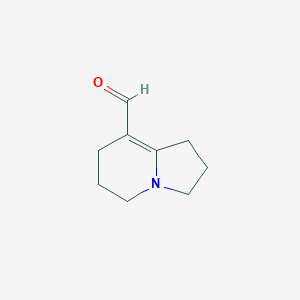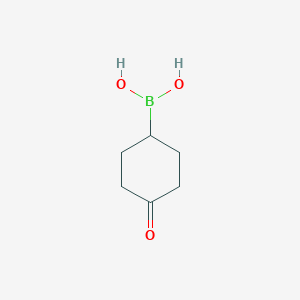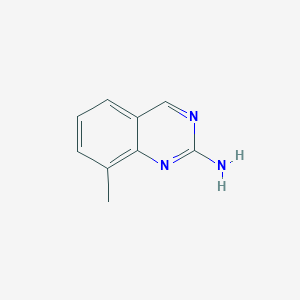![molecular formula C7H14ClN B11921685 1-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11921685.png)
1-Methyl-2-azaspiro[3.3]heptane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-azaspiro[3.3]heptane hydrochloride is a synthetic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-azaspiro[3.3]heptane hydrochloride typically involves a multi-step process. One common method starts with the thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane (AlH3) to produce the desired azaspiro compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. The key steps involve the use of readily available starting materials and efficient reduction techniques to ensure high yields and purity. The final product is often purified through crystallization or chromatography to obtain the hydrochloride salt .
化学反応の分析
Types of Reactions
1-Methyl-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
科学的研究の応用
1-Methyl-2-azaspiro[3.3]heptane hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a bioisostere of piperidine in drug design, providing an alternative scaffold for developing new pharmaceuticals.
Biological Studies: The compound is studied for its potential biological activities, including its effects on various biochemical pathways and molecular targets.
Industrial Applications: It is used in the synthesis of complex organic molecules and as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of 1-Methyl-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets in the body. The nitrogen atom in the azaspiro ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can mimic the structure and function of piperidine, making it useful in the design of drugs that target similar pathways .
類似化合物との比較
1-Methyl-2-azaspiro[3.3]heptane hydrochloride can be compared with other similar compounds, such as:
2-Azaspiro[3.3]heptane: Another azaspiro compound with a slightly different structure, used as a bioisostere of piperidine.
Piperidine: A well-known heterocyclic compound used in many pharmaceuticals.
The uniqueness of this compound lies in its spirocyclic structure, which provides distinct chemical and biological properties compared to other similar compounds .
特性
分子式 |
C7H14ClN |
|---|---|
分子量 |
147.64 g/mol |
IUPAC名 |
3-methyl-2-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-6-7(5-8-6)3-2-4-7;/h6,8H,2-5H2,1H3;1H |
InChIキー |
SKMGWBAELFRHJM-UHFFFAOYSA-N |
正規SMILES |
CC1C2(CCC2)CN1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B11921610.png)

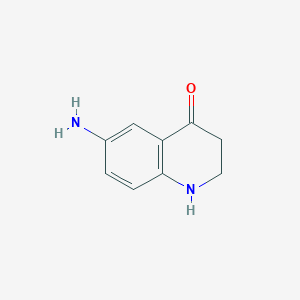


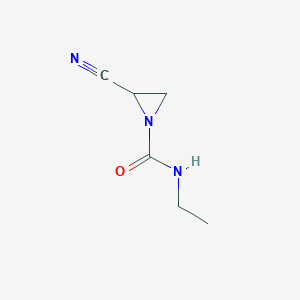

![7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11921647.png)
![2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine](/img/structure/B11921651.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine](/img/structure/B11921657.png)
